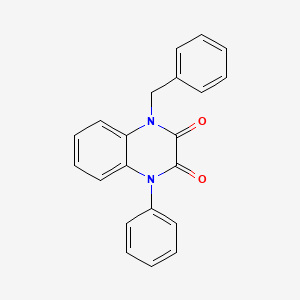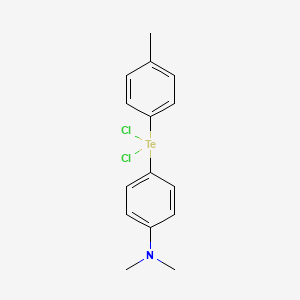
Tellurium, dichloro(p-(dimethylamino)phenyl)(p-tolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tellurium, dichloro(p-(dimethylamino)phenyl)(p-tolyl)- is a chemical compound that belongs to the class of organotellurium compounds. Tellurium is a member of the chalcogen family, which also includes oxygen, sulfur, and selenium. This compound is characterized by the presence of tellurium bonded to two chlorine atoms, a p-(dimethylamino)phenyl group, and a p-tolyl group.
Métodos De Preparación
The synthesis of tellurium, dichloro(p-(dimethylamino)phenyl)(p-tolyl)- typically involves the reaction of tellurium tetrachloride with the corresponding aryl lithium or Grignard reagents. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether. The resulting product is then purified through recrystallization or column chromatography .
Análisis De Reacciones Químicas
Tellurium, dichloro(p-(dimethylamino)phenyl)(p-tolyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can convert it to tellurium hydrides.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like organolithium or Grignard reagents.
Aplicaciones Científicas De Investigación
Tellurium, dichloro(p-(dimethylamino)phenyl)(p-tolyl)- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds.
Medicine: Research is ongoing to explore its use in anticancer and antimicrobial therapies.
Industry: It is used in the production of advanced materials, such as semiconductors and catalysts.
Mecanismo De Acción
The mechanism of action of tellurium, dichloro(p-(dimethylamino)phenyl)(p-tolyl)- involves its interaction with biological molecules and cellular pathways. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. It can also generate reactive oxygen species (ROS), which induce oxidative stress and cell death in cancer cells. The molecular targets and pathways involved are still under investigation, but they include key enzymes and signaling pathways related to cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar compounds to tellurium, dichloro(p-(dimethylamino)phenyl)(p-tolyl)- include other organotellurium compounds, such as:
- Tellurium, dichloro(p-(dimethylamino)phenyl)(m-tolyl)
- Tellurium, dichloro(p-(dimethylamino)phenyl)(o-tolyl)
- Tellurium, dichloro(p-(dimethylamino)phenyl)(phenyl) These compounds share similar chemical structures but differ in the position of the substituents on the aromatic ring. The uniqueness of tellurium, dichloro(p-(dimethylamino)phenyl)(p-tolyl)- lies in its specific substitution pattern, which can influence its reactivity and applications .
Propiedades
Número CAS |
65709-65-1 |
|---|---|
Fórmula molecular |
C15H17Cl2NTe |
Peso molecular |
409.8 g/mol |
Nombre IUPAC |
4-[dichloro-(4-methylphenyl)-λ4-tellanyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H17Cl2NTe/c1-12-4-8-14(9-5-12)19(16,17)15-10-6-13(7-11-15)18(2)3/h4-11H,1-3H3 |
Clave InChI |
KQDQYXWYNFXSSD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)[Te](C2=CC=C(C=C2)N(C)C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


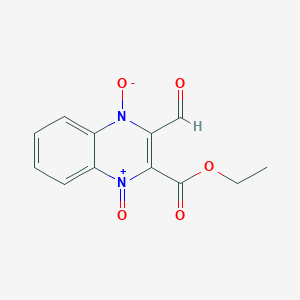

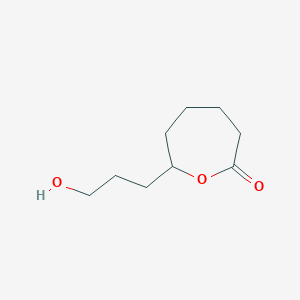
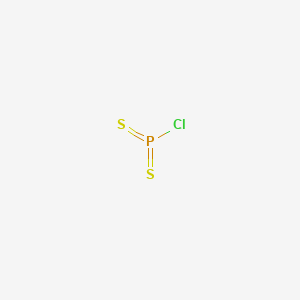
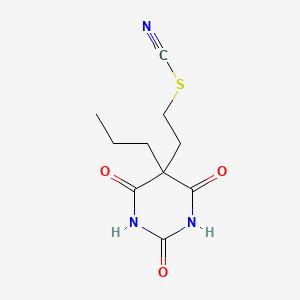
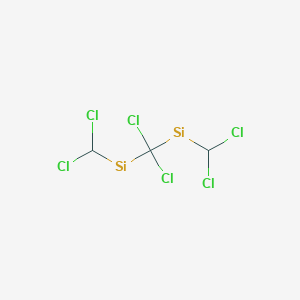
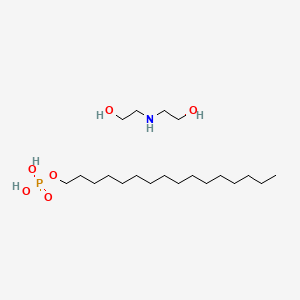
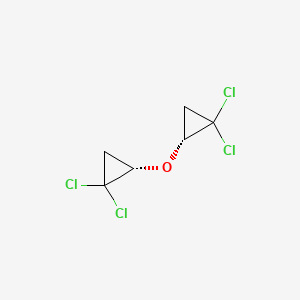
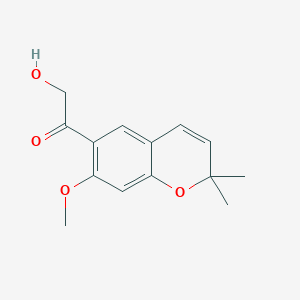
![1,3,5-Triazine-2,4,6-triamine, N,N-bis[3-[[4,6-bis[butyl(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N',N''-dibutyl-N',N''-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B14479699.png)
![Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14479707.png)
![Methyl 7-[2-oxo-5-(3-oxooct-1-EN-1-YL)pyrrolidin-1-YL]heptanoate](/img/structure/B14479716.png)

